3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile
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Overview
Description
3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile: is an organic compound with the molecular formula C6H4N2OS and a molecular weight of 152.177 g/mol . It is characterized by the presence of a thiazole ring, a nitrile group, and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile typically involves the reaction of thiazole derivatives with appropriate nitrile and ketone precursors. One common method involves the condensation of 2-aminothiazole with malononitrile in the presence of a suitable catalyst under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and nitrile group play crucial roles in its reactivity and binding to biological targets. It may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
3-Oxo-3-(2-thienyl)propanenitrile: Similar structure with a thiophene ring instead of a thiazole ring.
3-oxo-3-phenyl-N-(1,3-thiazol-2-yl)propanamide: Contains a phenyl group and an amide functional group.
Uniqueness: 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its thiazole ring contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-oxo-3-(1,3-thiazol-2-yl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c7-2-1-5(9)6-8-3-4-10-6/h3-4H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZIAUBXQIDFJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594332 |
Source
|
Record name | 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314268-27-4 |
Source
|
Record name | 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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